3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including structures similar to 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one, often involves strategies like the Knoevenagel condensation, cyclocondensation of coumarin derivatives, and reactions involving 4-hydroxycoumarins as starting materials (Gharpure et al., 2013). These methods can yield a variety of chromen-4-one derivatives by modifying reaction conditions and starting materials.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives can be elucidated using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For example, studies on similar compounds have demonstrated the crystalline structures and provided insights into the molecular conformations and intermolecular interactions present within these molecules (Manolov et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions. These reactions can further modify the chromen-4-one core to introduce new functional groups or to form new heterocyclic systems. For instance, the introduction of substituents such as thiophenyl groups can be achieved through photoinduced intramolecular coupling reactions (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature and position of substituents on the core structure. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are key to the application of chromen-4-one derivatives. For example, the electron-donating or withdrawing nature of substituents can significantly affect the compound's UV-Vis absorption spectra and its redox behavior (Hamdi et al., 2011).
Scientific Research Applications
Antibacterial and Antioxidant Properties : Compounds similar to 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one have shown potential as antibacterial and antioxidant compounds (Al-ayed, 2011). For instance, novel 4-hydroxy-chromene-2-one derivatives have demonstrated high antimicrobial activity, comparable to ketoconazole against certain microbes (Mladenovic et al., 2010).
Chemical Sensor : A derivative, 4-hydroxy-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)-2H-chromen-2-one, acts as a selective sensor for bisulfite (HSO3-), useful in food analysis (Wang et al., 2017).
Antitumor Activity : Some derivatives, like 3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one, are being studied for their antitumor properties (Gašparová et al., 2013).
Ligand in Coordination Chemistry : 3-Hydroxy-2-(5-hydroxypentyl)-4H-chromen-4-one can act as a bidentate ligand when coordinated to iron(III), making it relevant in the study of metal complexes (Kong et al., 2006).
Synthetic Applications : These compounds are used in the synthesis of various chemicals, like 3-(thiazol-4-yl)-4-hydroxy coumarines, showcasing their utility in chemical research (Sukdolak et al., 2004).
Antiviral Properties : Some derivatives, like 4-hydroxy-hexahydro-2H-chromenes, have been identified for their antiviral activity against influenza A virus subtype H1N1pdm09 (Patrusheva et al., 2016).
Catalysis and Synthesis : New methods have been developed using these compounds for efficient and eco-friendly synthesis of various heterocyclic frameworks, which are significant in medicinal chemistry and drug development (Singh et al., 2012).
Future Directions
properties
IUPAC Name |
3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKMCHOYIIVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400050 | |
Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
CAS RN |
267400-83-9 | |
Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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